Cas no 82513-30-2 ((1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate)

(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate structure
82513-30-2 structure
Product name:(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate
CAS No:82513-30-2
MF:C29H40O9
MW:532.6225
CID:1806356
PubChem ID:6440699

(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate
    • LogP
    • (1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-met
    • 2-Butenoic acid, 2-methyl-, (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2,7-bis(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta(a)cyclopropa(f)cycloundecen-10-yl ester, (2E)-
    • 82513-30-2
    • Inchi: InChI=1S/C29H40O9/c1-10-13(2)26(34)37-22-14(3)11-29-25(36-18(7)31)15(4)12-28(29,38-29)24(33)16(5)23(35-17(6)30)20-19(21(22)32)27(20,8)9/h10-11,15-16,19-23,25,32H,12H2,1-9H3
    • InChI Key: JCDHPWIMRDHSED-UHFFFAOYSA-N
    • SMILES: C\C=C(\C)C(=O)OC1C(O)C2C(C(OC(C)=O)C(C)C(=O)C34CC(C)C(OC(C)=O)C3(O4)\C=C1\C)C2(C)C |c:34|

Computed Properties

  • Exact Mass: 532.26723285g/mol
  • Monoisotopic Mass: 532.26723285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 7
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 129Ų

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.